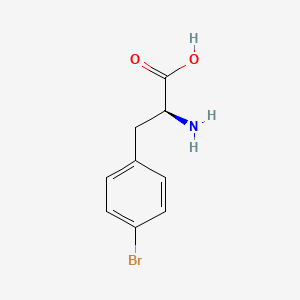

4-Bromo-L-phenylalanine

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Cyclic - Amino Acids, Aromatic - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

(2S)-2-amino-3-(4-bromophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEMUHKUIQHFMTH-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24250-84-8 | |

| Record name | 4-Bromo-L-phenylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance in Contemporary Chemical Biology and Medicinal Chemistry

4-Bromo-L-phenylalanine's importance stems from its role as an unnatural amino acid (UAA), a class of compounds that are not genetically encoded by organisms. nih.gov The introduction of a bromine atom onto the phenyl ring of L-phenylalanine creates a versatile building block for synthesizing peptides and proteins with modified properties. chemimpex.com This modification allows researchers to probe and manipulate biological systems in ways not possible with the 20 canonical amino acids.

In the field of chemical biology , this compound is instrumental in protein engineering. chemimpex.comchemimpex.com By site-specifically incorporating this UAA into a protein's structure, scientists can introduce a "heavy atom" in the form of bromine. google.com This is particularly useful for X-ray crystallography, a technique used to determine the three-dimensional structure of proteins. The bromine atom helps in solving the phase problem, a critical step in structure determination. google.com This detailed structural information is crucial for understanding how proteins function and for designing drugs that target them.

The applications of this compound in medicinal chemistry are equally profound. It serves as a key component in the development of novel therapeutics, particularly in the design of enzyme inhibitors and drug candidates aimed at specific biological pathways. chemimpex.comchemimpex.com The bromine atom can alter the electronic properties and steric bulk of the amino acid side chain, leading to enhanced binding affinity and selectivity for target proteins. This has led to advancements in drug discovery, with the potential to create more effective and targeted treatments for a variety of diseases. chemimpex.com

Overview of Key Research Trajectories and Applications

Chiral Synthesis Approaches for Enantiomerically Pure this compound.frontiersin.orgchiralpedia.com

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and agrochemical industries where the chirality of a molecule is often directly linked to its biological activity. chiralpedia.com For this compound, several strategies are employed to ensure the desired L-configuration is obtained with high enantiomeric excess. These methods range from catalysis-driven approaches to the use of biological systems and chiral auxiliaries.

Asymmetric Catalysis and Phase Transfer Catalysis.frontiersin.orgnih.gov

Asymmetric catalysis provides an efficient route to chiral molecules by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. frontiersin.orgchiralpedia.com One prominent method for the asymmetric synthesis of α-amino acids is phase transfer catalysis (PTC). This technique is particularly useful for the α-alkylation of glycine (B1666218) derivatives.

A practical synthesis for unnatural phenylalanine derivatives involves the asymmetric α-alkylation of a glycine Schiff base with substituted benzyl (B1604629) bromides. nih.gov In the context of this compound, this would involve using 4-bromobenzyl bromide as the alkylating agent. The reaction is conducted in the presence of a chiral phase transfer catalyst, often derived from Cinchona alkaloids. nih.gov These catalysts, such as O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide, are capable of directing the stereochemical outcome of the alkylation, leading to the preferential formation of the (S)-enantiomer (L-form) with high yield and enantioselectivity. nih.gov The stereochemistry of the final product is predictably controlled by the choice of the Cinchona alkaloid-derived catalyst; cinchonidine-based catalysts typically yield (S)-α-amino acids, while cinchonine-based catalysts produce the (R)-enantiomers. nih.gov

| Catalyst Type | Typical Product Stereochemistry | Reference |

| Cinchonidine-derived PTC | (S)-α-Amino Acid (e.g., L-Phenylalanine derivatives) | nih.gov |

| Cinchonine-derived PTC | (R)-α-Amino Acid (e.g., D-Phenylalanine derivatives) | nih.gov |

Enzymatic Deracemization and Stereoinversion Methods.acs.orgfrontiersin.org

Enzymatic methods are highly valued in chiral synthesis for their exceptional selectivity and operation under mild conditions. chiralpedia.comfrontiersin.org For the production of L-amino acids, enzymes like phenylalanine ammonia (B1221849) lyases (PALs) are particularly effective. frontiersin.org PALs naturally catalyze the deamination of L-phenylalanine to trans-cinnamic acid. However, this reaction is reversible. In the presence of high concentrations of ammonia, PALs can catalyze the amination of substituted cinnamic acids to produce the corresponding L-phenylalanine analogues. frontiersin.org This enzymatic approach offers a direct and highly enantioselective route to compounds like this compound from 4-bromocinnamic acid. frontiersin.org

Another strategy is stereoinversion, which can be achieved through methods like crystallization-induced dynamic resolution (CIDR). acs.org This technique involves the conversion of one enantiomer into the other. For instance, a process has been described for inverting (S)-2-bromo-3-phenylpropanoic acid to its (R)-enantiomer. acs.org While this specific example leads to the D-amino acid precursor, the principle of chiral inversion through the formation of diastereomeric salts with a chiral amine under conditions that allow for epimerization is a powerful tool in stereoselective synthesis. acs.org

| Method | Principle | Starting Material Example | Product Example | Reference |

| Enzymatic Amination | Phenylalanine Ammonia Lyase (PAL) catalyzes the addition of ammonia to a cinnamic acid derivative. | 4-Bromocinnamic acid | This compound | frontiersin.org |

| Stereoinversion (CIDR) | Conversion of an enantiomer via dynamic kinetic resolution of diastereomeric salts. | (S)-2-bromo-3-phenylpropanoic acid | (R)-2-bromo-3-phenylpropanoic acid | acs.org |

Chiral Auxiliary-Mediated Synthesis (e.g., Schiff Base Ni(II) Complexes).nih.gov

The use of chiral auxiliaries is a classical and reliable method for asymmetric synthesis. In this approach, a chiral molecule is temporarily incorporated into the substrate to direct the stereochemistry of a subsequent reaction. One of the most practical methods for synthesizing custom amino acids involves the use of Ni(II) complexes of Schiff bases derived from glycine or alanine (B10760859) and a chiral ligand. nih.gov

These complexes serve as chiral glycine or alanine equivalents. The alkylation of the nucleophilic glycine α-carbon with an electrophile, such as 4-bromobenzyl bromide, proceeds with high diastereoselectivity, which is controlled by the chiral ligand coordinated to the nickel ion. The chiral ligand, often based on a structure like (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide, creates a specific chiral environment around the reaction center. nih.gov After the alkylation step, the newly formed amino acid can be liberated from the chiral auxiliary and the metal complex, typically through acidic hydrolysis, yielding the enantiomerically enriched this compound. nih.gov This method is valued for its operational simplicity and the mild conditions under which the reactions are performed. nih.gov

Functional Group Transformations and Protecting Group Chemistry.guidechem.com

The functional groups of this compound—the amino group and the carboxylic acid group—often require protection during multi-step syntheses, such as peptide synthesis, to prevent unwanted side reactions.

N- and C-Terminal Protection Strategies (e.g., Fmoc, Boc).nih.govthermofisher.comnih.gov

Protecting the α-amino group is a critical step in peptide synthesis. The two most common amine protecting groups used for amino acids, including this compound, are the base-labile fluorenylmethyloxycarbonyl (Fmoc) group and the acid-labile tert-butyloxycarbonyl (Boc) group. nih.gov

Boc Protection : The Boc group is introduced by reacting the amino acid with di-tert-butyl dicarbonate. It is stable to many reaction conditions but can be removed using strong acids like trifluoroacetic acid (TFA). guidechem.com The resulting protected compound is N-Boc-4-bromo-L-phenylalanine. thermofisher.com

Fmoc Protection : The Fmoc group is typically attached using Fmoc-N-hydroxysuccinimide ester (Fmoc-Osu). This group is advantageous in solid-phase peptide synthesis (SPPS) because it can be removed under mild basic conditions, commonly with a solution of piperidine (B6355638) in an organic solvent, leaving acid-sensitive linkages on the peptide or resin intact. nih.gov The resulting protected compound is Fmoc-L-4-bromophenylalanine. nih.gov

| Protecting Group | Full Name | Chemical Reagent for Introduction (Example) | Cleavage Condition | Reference |

| Boc | tert-Butyloxycarbonyl | Di-tert-butyl dicarbonate | Strong Acid (e.g., Trifluoroacetic Acid) | guidechem.com |

| Fmoc | 9-Fluorenylmethyloxycarbonyl | Fmoc-N-hydroxysuccinimide ester (Fmoc-Osu) | Mild Base (e.g., Piperidine) |

Carboxyl Group Conversions (e.g., to acyl chloride, ester).guidechem.comlibretexts.org

The carboxylic acid moiety of this compound can be converted into more reactive derivatives, such as acyl chlorides and esters, to facilitate subsequent reactions, like amide bond formation. guidechem.comlibretexts.org

Acyl Chloride Formation : Carboxylic acids are converted to highly reactive acyl chlorides by treatment with reagents like thionyl chloride (SOCl₂). libretexts.orgpsecommunity.org The hydroxyl group of the carboxylic acid is transformed into a much better leaving group, allowing for facile nucleophilic acyl substitution. libretexts.org

Ester Formation : Esters are commonly formed either through the Fischer esterification of the carboxylic acid with an alcohol under acidic conditions or by reacting an acyl chloride with an alcohol. libretexts.orglibretexts.org A direct conversion of N-protected this compound to its methyl ester, for example, can be achieved by reacting it with thionyl chloride in methanol (B129727) at 0°C. guidechem.com In this case, thionyl chloride first activates the carboxyl group, which is then esterified by the methanol solvent. guidechem.com

These transformations are fundamental for incorporating this compound into larger molecules and for modifying its chemical properties.

Radiochemical Synthesis of Halogenated Phenylalanine Derivatives

The synthesis of radiolabeled halogenated phenylalanine derivatives is a cornerstone of radiopharmaceutical chemistry, providing essential tools for Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) imaging. These techniques rely on the introduction of a positron-emitting (e.g., Fluorine-18) or gamma-emitting (e.g., Iodine-123) radionuclide into a biologically active molecule without altering its function. The choice of synthetic method depends on the radionuclide, the desired specific activity, and the chemical nature of the precursor molecule. vu.nl

Cu(I)-Assisted Nucleophilic Exchange Reactions

Copper(I)-assisted nucleophilic substitution has emerged as a versatile and powerful method for radiohalogenation, particularly for the synthesis of radioiodinated and radiofluorinated aromatic compounds. This method is advantageous for its applicability to a wide range of substrates and its potential for producing radiopharmaceuticals with high specific activity, which is crucial for receptor imaging. vu.nl

In the context of radioiodination, the copper(I)-catalyzed nucleophilic exchange of an aryl bromide or chloride with radioiodide (e.g., ¹²³I⁻, ¹²⁵I⁻, ¹³¹I⁻) is a key strategy. For instance, a bromo-precursor, such as 2-bromophenyl-metyrapone, has been successfully radiolabeled with iodine via a Cu(I)-assisted iodo-for-bromo exchange, achieving radiolabeling yields greater than 95%. nih.gov This demonstrates the principle's direct relevance to precursors like this compound. The reaction's efficiency is dependent on factors such as the concentration of the precursor, the amount of Cu(I) catalyst, temperature, and reaction time, with optimal conditions often found around 100°C for 60 minutes. nih.gov The versatility of this method allows for its adaptation into kit-based preparations for clinical settings. vu.nl

For radiofluorination, copper-mediated methods have significantly expanded the scope of accessible PET tracers. researchgate.net Copper-mediated radiofluorination (CMRF) of organoboron precursors is a leading choice for the late-stage introduction of Fluorine-18 into aromatic systems. nih.gov While not a direct exchange on this compound, related strategies involve the use of copper catalysts, such as tetrakis(pyridine)copper(II) triflate (Cu(py)₄(OTf)₂), to facilitate the nucleophilic fluorination of precursors like arylstannanes and arylboronic esters with [¹⁸F]fluoride. nih.govnih.gov These reactions have been successfully used to synthesize a variety of clinically relevant [¹⁸F]fluoroaromatic amino acids. nih.govnih.gov

Table 1: Conditions for Cu(I)-Assisted Radioiodination of a Bromo-Precursor

| Parameter | Optimal Condition | Impact on Yield | Citation |

|---|---|---|---|

| Temperature | 100°C | Yield increases with temperature. | nih.gov |

| Time | 60 minutes | Yield increases with reaction time. | nih.gov |

| Precursor Amount | Direct dependence | Higher amount leads to higher yield. | nih.gov |

| Cu(I) Catalyst | Direct dependence | Higher amount leads to higher yield. | nih.gov |

Electrophilic Desilylation and Destannylation Approaches

Electrophilic substitution reactions using organometallic precursors are a mainstay for the synthesis of radiohalogenated aromatic compounds. Organotin (stannyl) and, to a lesser extent, organosilicon (silyl) derivatives are common precursors for these reactions. mdpi.com

Electrophilic destannylation is a widely used and reliable method for radiohalogenation. mdpi.com Arylstannanes are stable, have a long shelf life, and many are commercially available, making them practical precursors for routine clinical production. mdpi.com This method has been instrumental in the synthesis of numerous ¹⁸F-labeled aromatic amino acids, including 6-[¹⁸F]fluoro-L-DOPA ([¹⁸F]FDOPA) and 2-[¹⁸F]fluoro-L-tyrosine. nih.gov The process typically involves reacting an N-protected arylstannane precursor with an electrophilic fluorinating agent. nih.gov However, direct electrophilic radiofluorination suffers from drawbacks such as low specific activity. mdpi.com A significant advancement has been the development of copper-mediated nucleophilic radiofluorodestannylation, which combines the utility of stannyl (B1234572) precursors with the high specific activity achievable through nucleophilic [¹⁸F]fluoride. This approach has been used to produce tracers like 6-[¹⁸F]FDOPA with high radiochemical yields (up to 54 ± 5%). nih.gov

The synthesis of radiofluorinated tyrosine analogs has also been achieved via radiofluorination of organotin precursors in the presence of a copper catalyst and nucleophilic [¹⁸F]F⁻, yielding the desired products with good radiochemical yields and high purity. nih.gov

Electrophilic desilylation offers an alternative route. Silicon-based fluoride (B91410) acceptors (SiFA) have been developed where a SiFA-modified phenylalanine can be radiolabeled through an ¹⁸F/¹⁹F exchange reaction. While this specific application was for creating a prosthetic group for labeling larger biomolecules, it highlights the potential of silicon-based precursors in the synthesis of radiolabeled amino acids. nih.gov

Table 2: Comparison of Destannylation Approaches for Radiofluorination

| Method | Precursor Type | Typical Radionuclide | Key Features | Example Product | Citation |

|---|---|---|---|---|---|

| Electrophilic Destannylation | Arylstannane (e.g., N-Boc-6-SnMe₃-phenylalanine derivative) | ¹⁸F (from electrophilic source) | Well-established, commercially available precursors. | [¹⁸F]Fluoro-L-tyrosine | mdpi.com |

| Cu-Mediated Nucleophilic Destannylation | Arylstannane (e.g., N-Boc protected stannyl amino acids) | ¹⁸F (from nucleophilic [¹⁸F]F⁻) | High radiochemical yields, high specific activity. | 6-[¹⁸F]FDOPA | nih.gov |

Development of Radiolabeled Precursors for Imaging Agents

The development of a successful imaging agent begins with a suitable precursor that can be efficiently and reliably radiolabeled. nih.gov For halogenated phenylalanine derivatives, this involves multi-step organic synthesis to create a stable compound that can be converted into the final radiopharmaceutical in the last step. nih.govnih.gov

This compound itself serves as a fundamental building block. It can be chemically modified to create more advanced precursors for radiolabeling. For instance, it can be converted into an organotin or organoboron derivative to make it amenable to the powerful copper-mediated radiofluorination reactions. researchgate.netnih.gov The synthesis of organotin precursors from halogenated starting materials (like iodo-derivatives) is a common strategy, often involving treatment with hexamethylditin and a palladium catalyst. nih.gov

An example of precursor development is the 11-step organic synthesis required to produce the precursor for a "one-pot" radiosynthesis of 6-[¹⁸F]fluoro-L-DOPA. nih.gov This complex precursor was designed to enable a nucleophilic ¹⁸F-for-¹⁹F isotopic exchange, followed by conversion of a formyl activating group and final deprotection to yield the desired product with high enantiomeric purity. nih.gov

These precursors are designed for late-stage radiolabeling, where the introduction of the radionuclide is one of the final steps. This approach is crucial for working with short-lived isotopes like Fluorine-18 (half-life ~110 minutes). nih.gov The precursor, pre-radiolabeling, can be prepared in advance, vialed, and stored, allowing for on-demand, automated synthesis of the final radiolabeled product at the imaging site. nih.gov The ultimate goal is to develop a precursor and a corresponding labeling method that provides the radiolabeled imaging agent (e.g., [¹⁸F]fluoro-L-phenylalanine derivatives) in high radiochemical yield, purity, and specific activity, ready for in vivo studies. nih.govnih.gov

Integration and Application in Biomolecular Systems

Site-Specific Incorporation into Peptides and Proteins

The ability to introduce 4-Bromo-L-phenylalanine at specific positions within a polypeptide chain is crucial for its utility. This precise placement allows researchers to probe biological systems with minimal perturbation, as the size and chemical properties of the brominated analog are similar to its natural counterpart. Two primary strategies have been developed for the site-specific incorporation of this unnatural amino acid (UAA): chemical synthesis and genetic code expansion.

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide chemistry that allows for the stepwise assembly of amino acids into a desired peptide sequence on a solid support. For the incorporation of this compound, the amino acid is typically protected with a 9-fluorenylmethoxycarbonyl (Fmoc) group on its amine terminus, creating Fmoc-4-bromo-L-phenylalanine. chemimpex.com This protected form serves as a building block that can be readily used in standard automated peptide synthesizers. chemimpex.com

The Fmoc protecting group is stable under the acidic conditions used to deprotect the side chains of other amino acids, but it can be easily removed with a mild base, allowing for the sequential addition of the next amino acid in the chain. The presence of the bromine atom on the phenyl ring enhances the compound's reactivity and provides a site for further chemical modifications, which is beneficial for the development of novel peptide-based therapeutics. chemimpex.com SPPS provides a robust and efficient method for generating peptides containing this compound at single or multiple predetermined sites.

Genetic code expansion has revolutionized the field of protein engineering by enabling the site-specific incorporation of UAAs, including this compound, directly into proteins during translation in living cells. nih.gov This powerful technique involves repurposing a specific codon, typically a stop codon, to encode the UAA. This is achieved through the introduction of an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the UAA and does not cross-react with the host cell's endogenous translational machinery.

A key component of genetic code expansion is the development of an aminoacyl-tRNA synthetase that uniquely recognizes the UAA and attaches it to its cognate tRNA. nih.gov Researchers have successfully engineered pyrrolysyl-tRNA synthetase (PylRS) from archaea to specifically recognize and activate this compound. nih.govresearchgate.net Through directed evolution and rational design, the active site of the synthetase is mutated to accommodate the structure of the UAA, while discriminating against all 20 canonical amino acids. nih.gov These engineered synthetases, in conjunction with their orthogonal tRNA, form a dedicated channel for the incorporation of this compound into a growing polypeptide chain. nih.gov

Once the engineered tRNA is charged with this compound, it is delivered to the ribosome by elongation factors, just like any other aminoacyl-tRNA. The ribosome, the cell's natural protein synthesis machinery, then catalyzes the formation of a peptide bond between the UAA and the nascent polypeptide chain at the position specified by the repurposed codon in the messenger RNA (mRNA). nih.gov The ribosome is remarkably tolerant of a wide range of amino acid side chains, which allows for the efficient incorporation of this compound without the need for significant modification of the ribosome itself.

A common strategy for creating a vacant codon for the UAA is nonsense suppression. This involves hijacking one of the three stop codons (UAG - amber, UAA - ochre, or UGA - opal) that normally signal the termination of translation. nih.govresearchgate.net By introducing a suppressor tRNA with an anticodon that recognizes the stop codon (e.g., CUA for UAG), the ribosome reads through the stop signal and incorporates the UAA instead. dovepress.com The UGA (opal) codon has been successfully used for the incorporation of halogenated phenylalanines. nih.govresearchgate.net However, competition with endogenous release factors, which recognize stop codons and terminate translation, can limit the efficiency of UAA incorporation. nih.gov

Genetic Code Expansion and Unnatural Amino Acid (UAA) Incorporation

Role in Protein Engineering and Rational Protein Design

The incorporation of this compound into proteins opens up a vast array of possibilities for protein engineering and rational design. nih.govchemimpex.com The unique properties of the bromine atom can be exploited to create proteins with novel functions, enhanced stability, or altered catalytic activity. chemimpex.comnih.gov

Rational protein design aims to predict amino acid sequences that will fold into a specific three-dimensional structure with a desired function. wikipedia.org By strategically placing this compound within a protein, scientists can introduce a heavy atom for X-ray crystallography to aid in structure determination. The bromine atom can also serve as a versatile chemical handle for post-translational modifications, allowing for the attachment of fluorescent probes, cross-linkers, or other functional groups.

Modulation of Protein Structure and Function

The introduction of this compound into a protein's primary sequence can significantly modulate its three-dimensional structure and subsequent function. The bromine atom, being larger and more electronegative than the hydrogen atom it replaces on the phenyl ring, can introduce new steric and electronic effects. These effects can alter non-covalent interactions, such as van der Waals forces and π-π stacking with other aromatic residues, which are critical for stabilizing a protein's folded state.

By replacing native phenylalanine residues at specific sites, researchers can study the role of those positions in protein folding, stability, and dynamics. chemimpex.com The bulky bromo group can create localized perturbations, leading to conformational changes that may affect enzyme activity, substrate binding, or protein-protein interactions. This site-specific modification allows for a detailed examination of structure-function relationships that would be difficult to achieve through conventional mutagenesis of natural amino acids. labome.com The ability to introduce such a unique functional group provides a precise method for controlling and investigating protein architecture.

Development of Modified Proteins with Altered Functionality

The site-specific incorporation of this compound is a key strategy for developing modified proteins with novel or enhanced functionalities. This is often achieved by engineering the cellular machinery, using techniques like an engineered aminoacyl-tRNA synthetase and a corresponding suppressor tRNA, to incorporate the unnatural amino acid in response to a specific codon (e.g., an amber stop codon). labome.comacs.org This process allows for the creation of proteins with tailored properties for therapeutic or research applications. chemimpex.com

One significant application is in the design of enzyme inhibitors and other drug candidates. chemimpex.com By placing this compound in or near an enzyme's active site, its unique steric and electronic properties can be exploited to alter binding affinity and catalytic activity. Furthermore, the aryl halide group serves as a versatile chemical handle for further modifications, enabling the development of proteins with entirely new functions. nih.gov For instance, the introduction of halogenated amino acids can be used to engineer proteins with enhanced stability or to create specific binding sites for imaging agents or small-molecule drugs.

| Modified Protein | Method of Incorporation | Resulting Altered Functionality |

| Recombinant Proteins in E. coli | Amber codon suppression with an engineered yeast tRNA/aminoacyl-tRNA synthetase pair. acs.org | High-fidelity incorporation of the unnatural amino acid, enabling the creation of proteins with unique spectroscopic or chemical handles for further modification. acs.org |

| Ras Protein | In vitro cell-free translation system using UGA (opal) codon suppression. researchgate.net | Introduction of a chemoselective handle for protein modification and engineering studies. researchgate.net |

| General Proteins | Site-specific incorporation using engineered tRNA synthetase systems. | Enables the introduction of photo-crosslinkable groups or fluorescent tags to study protein interactions, folding, and dynamics. |

Bioconjugation and Chemoselective Modification Strategies

The bromine atom on the phenyl ring of this compound is a key functional group for bioconjugation, allowing for highly selective chemical modifications of the target protein. ox.ac.uk Unlike the functional groups of natural amino acids, the aryl halide is generally unreactive under typical biological conditions, making it an orthogonal chemical handle. semanticscholar.org This allows for specific "tag-and-modify" strategies where the amino acid is first incorporated into the protein (tagging) and then selectively reacted with an external molecule (modification). ox.ac.uk

A prominent strategy for modifying proteins containing this compound is palladium-mediated cross-coupling. Reactions such as the Suzuki-Miyaura coupling can be performed under biocompatible conditions to form a new carbon-carbon bond at the site of the bromine atom. ox.ac.uk This enables the attachment of a wide variety of molecules, including fluorescent dyes, biophysical probes, or drug payloads, to a specific site on the protein. ox.ac.uknih.gov These chemoselective ligation methods are powerful tools for creating precisely engineered proteins for therapeutic and diagnostic purposes, such as antibody-drug conjugates. nih.gov

| Strategy | Reaction Type | Reagents/Catalysts | Bond Formed | Application |

| Palladium-Mediated Cross-Coupling | Suzuki-Miyaura Coupling | Palladium catalyst, boronic acid derivative. ox.ac.uk | Carbon-Carbon | Attaching biophysical probes, fluorescent tags, or other functional molecules to a specific protein site. ox.ac.uk |

| Photoredox Catalysis | C-H Functionalization (on general phenylalanine) | Photosensitizer, light. researchgate.netchemrxiv.org | Carbon-Nitrogen | Site-selective bioconjugation to label proteins or modify their structure, as demonstrated with insulin. researchgate.netnih.gov |

Mechanistic Investigations and Biological Interactions

Studies on Enzyme Inhibition and Functional Modulation

4-Bromo-L-phenylalanine is utilized in the design of enzyme inhibitors and as a probe to study protein interactions and enzyme functions. chemimpex.com The introduction of a bromine atom onto the phenyl ring alters the electronic and steric properties of the amino acid, enabling it to modulate the activity of various enzymes. researchgate.net

While direct mechanism-based inhibition studies specifically on this compound are not extensively detailed in the available literature, the actions of structurally similar halogenated phenylalanines provide a model for its potential mechanisms. For instance, p-chlorophenylalanine has been shown to inactivate phenylalanine hydroxylase (PAH), the enzyme responsible for converting phenylalanine to tyrosine. nih.gov This inactivation appears to occur at or near the time of enzyme synthesis, leading to reduced levels of the enzyme. nih.gov It is plausible that this compound could exert a similar effect on PAH or other aromatic amino acid hydroxylases through a mechanism involving its incorporation into the enzyme or binding to a proenzyme form, leading to inactivation. nih.gov The family of pterin-dependent aromatic amino acid hydroxylases, which includes phenylalanine hydroxylase, tyrosine hydroxylase, and tryptophan hydroxylase, are potential targets for such inhibition due to their role in metabolizing aromatic amino acids. nih.gov

The general mechanism of phenylalanine hydroxylase involves the hydroxylation of the aromatic side chain of phenylalanine using molecular oxygen and a tetrahydropterin cofactor. wikipedia.org A ferryl oxo intermediate is a key species in this reaction. wikipedia.org Inhibition by a halogenated analog like this compound could potentially interfere with the formation or reactivity of this intermediate.

The structure-activity relationship (SAR) of halogenated compounds in enzyme inhibition has been explored in various contexts. For instance, in studies of halophenols as protein tyrosine kinase (PTK) inhibitors, the nature of the halogen atom on the phenyl ring was found to significantly influence inhibitory activity, with the order of activity being Cl > Br > F (or I). mdpi.com This suggests that the size and electronic properties of the halogen are critical for the interaction with the enzyme's active site. mdpi.com

While specific SAR studies on this compound concerning enzyme modulation are limited, extensive research has been conducted on the SAR of halogenated phenylalanine analogs in the context of their interaction with L-type amino acid transporters (LATs). nih.gov These studies reveal that the position and nature of the halogen substituent on the phenyl ring dramatically affect the affinity and selectivity for these transporters. nih.gov For example, when a halogen group is at the meta-position (position 3) of the phenyl ring, both LAT1 and LAT2 inhibition increase with the size of the halogen (F < Cl < Br < I). nih.gov This indicates that bulkier halogens at this position enhance the affinity for both transporters. nih.gov Although this SAR is for a transporter and not an enzyme, it underscores the principle that halogenation provides a powerful tool to modulate the biological activity of phenylalanine analogs.

Currently, there is a lack of specific research in the public domain detailing the synergistic enzyme inhibition mechanisms of this compound in combination with other compounds. This area of investigation remains largely unexplored. However, the concept of synergistic binding has been observed in the mechanism of certain enzymes, such as the l-Lysine 4-chlorinase, BesD, where the binding of a halide and the amino acid substrate shows strong cooperativity. nih.gov This suggests that the presence of a halogenated compound could potentially influence the binding and inhibitory effects of other molecules on a target enzyme, a hypothesis that warrants future investigation.

Exploration of Neurotransmitter Systems and Neurological Function

This compound is employed in pharmaceutical research for its potential to influence neurotransmitter pathways, which is critical for developing treatments for neurological disorders. chemimpex.com Phenylalanine is a precursor for the synthesis of key neurotransmitters, including dopamine, norepinephrine, and epinephrine. researchgate.netkraftchemical.com The conversion of phenylalanine to tyrosine by phenylalanine hydroxylase is the first step in this pathway. nih.gov

High concentrations of phenylalanine in the brain, as seen in the genetic disorder phenylketonuria (PKU), can lead to neurological impairment. nih.gov This is partly due to the competitive inhibition of tyrosine hydroxylase and tryptophan hydroxylase by excess phenylalanine, which are the rate-limiting enzymes in the synthesis of catecholamines (like dopamine) and serotonin, respectively. nih.gov Studies in animal models of PKU have shown that elevated phenylalanine levels are associated with deficiencies in brain dopamine and serotonin. nih.gov

Given its structural similarity to phenylalanine, this compound has the potential to interfere with these neurotransmitter systems. It could act as a competitive inhibitor of the enzymes involved in neurotransmitter synthesis or affect the transport of precursor amino acids across the blood-brain barrier. chemimpex.comnih.gov For example, studies with other phenylalanine analogs, such as p-chlorophenylalanine and alpha-methylphenylalanine, have demonstrated their ability to suppress tryptophan hydroxylase and affect cerebral serotonin levels. nih.gov These findings suggest that this compound could be a useful tool for studying the role of these neurotransmitter pathways in neurological function and disease. chemimpex.com

Cellular Uptake and Amino Acid Transport Mechanisms

The cellular uptake of this compound is primarily mediated by amino acid transporters, which are crucial for the transport of essential nutrients and therapeutic agents into cells.

The L-type amino acid transporter 1 (LAT1) is a key transporter for large neutral amino acids, including phenylalanine, and is highly expressed at the blood-brain barrier and in many cancer cells. nih.gov LAT1 has been extensively studied as a target for drug delivery to the brain and tumors. nih.gov

Research has shown that halogenated derivatives of phenylalanine, including bromo-substituted analogs, interact with LAT1. nih.gov The position of the halogen on the phenyl ring is a critical determinant of the affinity and selectivity of these compounds for LAT1 and its isoform, LAT2. nih.gov

A study on halogenated phenylalanines demonstrated that when the halogen is at the meta-position (position 3), the inhibitory activity against both LAT1 and LAT2 increases with the size of the halogen. nih.gov This suggests that a larger halogen at this position enhances the binding to both transporters. nih.gov

The following table summarizes the inhibitory effects of meta-substituted halogenated phenylalanines on LAT1 and LAT2, as indicated by the increase in inhibition with halogen size.

| Compound | Halogen at Position 3 | Relative Inhibition of LAT1 | Relative Inhibition of LAT2 |

| L-Phenylalanine | H | Baseline | Baseline |

| 3-Fluoro-L-phenylalanine | F | > Phenylalanine | > Phenylalanine |

| 3-Chloro-L-phenylalanine | Cl | > 3-Fluoro-L-phenylalanine | > 3-Fluoro-L-phenylalanine |

| 3-Bromo-L-phenylalanine | Br | > 3-Chloro-L-phenylalanine | > 3-Chloro-L-phenylalanine |

| 3-Iodo-L-phenylalanine | I | > 3-Bromo-L-phenylalanine | > 3-Bromo-L-phenylalanine |

This table is an interpretation of the trend described in the source material where inhibition increases with halogen size at the meta-position. nih.gov

These findings highlight the importance of the bromine substitution in modulating the interaction of L-phenylalanine with L-type amino acid transporters, which has significant implications for its use in research and drug development.

Influence of Natural Amino Acid Pre-treatment on Cellular Uptake (e.g., L-Tyrosine, L-Phenylalanine)

The cellular uptake of this compound, a synthetic amino acid, is intrinsically linked to the transport mechanisms of its natural counterparts. As an analog of L-phenylalanine, it is primarily transported across the cell membrane by L-type amino acid transporters (LATs), particularly LAT1. solvobiotech.comnih.govnih.gov This transporter is responsible for the sodium-independent exchange of large neutral amino acids such as phenylalanine, tyrosine, and leucine. solvobiotech.comnih.gov The shared transport pathway leads to competitive interactions between this compound and natural amino acids. Pre-treatment of cells with natural amino acids like L-Tyrosine or L-Phenylalanine can significantly influence the subsequent uptake of this compound. This phenomenon is rooted in the principle of competitive inhibition, where the natural amino acid substrates compete for the same binding sites on the LAT1 transporter. nih.govnih.gov

Detailed research into the structurally similar compound, 4-borono-L-phenylalanine (BPA), provides significant insights into these interactions. Studies on human non-small cell lung carcinoma (A549) cells and normal Chinese hamster lung fibroblast (V79-4) cells have demonstrated that pre-treatment with L-Tyrosine and L-Phenylalanine can modulate the uptake of BPA. nih.gov These findings serve as a valuable proxy for understanding the cellular transport dynamics of this compound due to the shared reliance on the LAT1 transport system.

In V79-4 normal cells, pre-treatment with L-Tyrosine was found to increase the subsequent uptake of BPA by a factor of 2.04 ± 0.74. nih.gov Similarly, pre-treatment with L-Phenylalanine in the same cell line resulted in a 1.46 ± 0.06-fold increase in BPA uptake. nih.gov This suggests a potential trans-stimulation effect, where the intracellular accumulation of the natural amino acid stimulates the transporter to facilitate the entry of the synthetic analog.

Conversely, in the A549 cancer cell line, the effects of pre-treatment were different. L-Tyrosine pre-treatment led to a 1.24 ± 0.47-fold increase in BPA uptake. nih.gov However, the influence of L-Phenylalanine pre-treatment on BPA uptake in A549 cells was not statistically significant in the referenced study. researchgate.net This highlights that the competitive and stimulatory effects of natural amino acid pre-treatment can be cell-type specific, likely influenced by the expression levels and activity of LAT1 transporters, which are often upregulated in cancer cells. digitellinc.com

The following table summarizes the research findings on the influence of L-Tyrosine and L-Phenylalanine pre-treatment on the cellular uptake of 4-borono-L-phenylalanine (BPA), which is considered a model for this compound.

| Cell Line | Pre-treatment Amino Acid | Fold Increase in BPA Uptake (Mean ± SD) | p-value |

|---|---|---|---|

| V79-4 (Normal) | L-Tyrosine | 2.04 ± 0.74 | 0.000066 |

| L-Phenylalanine | 1.46 ± 0.06 | 0.000016 | |

| A549 (Cancer) | L-Tyrosine | 1.24 ± 0.47 | 0.028 |

| L-Phenylalanine | Not Statistically Significant | - |

Advanced Applications in Drug Discovery and Therapeutic Development

Design and Synthesis of Novel Therapeutics

4-Bromo-L-phenylalanine and its derivatives serve as important scaffolds in the creation of molecules that can inhibit enzyme activity or block receptor signaling, which are crucial mechanisms for treating various diseases. chemimpex.comnbinno.com The altered electronic and steric properties due to the bromine atom can lead to unique binding interactions with the active sites of enzymes and receptors. nbinno.com

Research into phenylalanine derivatives has led to the discovery of potent antagonists for receptors such as the Protease-activated receptor 2 (PAR2), which is a therapeutic target in breast cancer. nih.gov Phenylalanine-based compounds have also been investigated as antagonists for the AMPA receptor, showing potential as anticonvulsant agents. mdpi.com Furthermore, by incorporating cysteine-reactive electrophiles into a phenylalanine scaffold, researchers have developed inactivators of AKT kinase, a key enzyme in cell signaling pathways implicated in cancer. acs.orgnih.gov A Boc-Phe-vinyl ketone has been identified as a submicromolar inactivator of AKT, demonstrating selectivity for kinases with a similar activation loop cysteine. acs.orgnih.gov

The development of drugs that target specific biological pathways is a cornerstone of modern pharmacology. This compound is utilized in the synthesis of compounds designed to interfere with aberrant signaling pathways that drive diseases like cancer. chemimpex.com

Many cancers exhibit dysregulation in signaling pathways such as the PI3K/AKT/mTOR and Wnt/β-catenin pathways. frontiersin.orgresearchgate.net Phenylalanine derivatives are being explored for their potential to modulate these pathways. For instance, the PI3K/AKT/mTOR pathway is crucial for cell metabolism, proliferation, and survival, and its dysregulation is common in many human cancers. frontiersin.org Similarly, the abnormal activation of the Wnt/β-catenin pathway is implicated in the development and progression of various tumors, including lung and liver cancer. frontiersin.org The design of therapeutic agents that can selectively target components of these pathways is an active area of research, with phenylalanine-based structures providing a versatile starting point for inhibitor design.

Peptides have gained prominence as therapeutic candidates due to their high potency and selectivity. univie.ac.at However, natural peptides often suffer from poor stability and short half-lives in the body. nih.gov The incorporation of non-canonical amino acids like this compound is a key strategy to overcome these limitations. chemimpex.com

Introducing this compound into a peptide sequence can enhance its stability against enzymatic degradation and improve its pharmacokinetic profile. The bromo-substituent can also be used as a handle for further chemical modifications, allowing for the attachment of other functional groups to enhance bioactivity or for labeling purposes. This approach is part of a broader strategy in peptide engineering to create more robust and effective peptide-based drugs. nbinno.com

Radiopharmaceutical Development for Diagnostic Imaging and Targeted Therapy

The bromine atom in this compound can be replaced with a radioactive isotope, enabling its use in nuclear medicine for both diagnostic imaging and targeted radiotherapy. Radiopharmaceuticals offer the advantage of delivering radiation precisely to tumor cells while minimizing exposure to healthy tissues.

Radiolabeled amino acids are effective PET tracers for imaging malignant tumors due to the increased amino acid transport and protein synthesis in cancer cells. nih.gov Derivatives of this compound have been developed as PET tracers for tumor imaging.

A study focused on the development of 76Br-labeled α-methyl-phenylalanine derivatives, specifically 2-76Br-bromo-α-methyl-l-phenylalanine (2-76Br-BAMP) and 4-76Br-bromo-α-methyl-l-phenylalanine (4-76Br-BAMP), for tumor PET imaging. nih.govsnmjournals.org The positron emitter 76Br has a relatively long half-life of 16.2 hours, which is advantageous for tracer distribution and imaging logistics. nih.govsnmjournals.org In preclinical studies using a colon adenocarcinoma cell line (LS180), both tracers were taken up by the tumor cells, with uptake being inhibited by L-type amino acid transporter 1 (LAT1) inhibitors. nih.gov 2-77Br-BAMP (a SPECT imaging surrogate) showed higher uptake and more favorable pharmacokinetics, including faster blood clearance, compared to the 4-bromo version. nih.govsnmjournals.org PET imaging with 2-76Br-BAMP in tumor-bearing mice allowed for clear visualization of the tumors, suggesting its potential as a new PET tracer for oncology. nih.govsnmjournals.org

| Tracer | Target | Key Findings | Potential Application |

|---|---|---|---|

| 2-76Br-BAMP | L-type amino acid transporter 1 (LAT1) | Higher tumor uptake and faster blood clearance compared to its 4-bromo isomer. Clearly visualized tumors in PET imaging. | Tumor imaging in oncology. |

| 4-76Br-BAMP | L-type amino acid transporter 1 (LAT1) | Demonstrated tumor uptake but had slower blood clearance and lower tumor accumulation than the 2-bromo isomer. | Comparative research in PET tracer development. |

Targeted Alpha Therapy (TAT) is an emerging form of radionuclide therapy that uses alpha-emitting isotopes to deliver highly potent and localized radiation to cancer cells. Phenylalanine derivatives labeled with the alpha-emitter astatine-211 (211At) have shown promise in preclinical studies for the treatment of aggressive cancers like glioblastoma.

In a preclinical study, 4-[211At]astato-L-phenylalanine (211At-PA) was evaluated for its therapeutic efficacy in glioma-bearing mice. nih.govoncotarget.com Many malignant tumors, including glioma, have upregulated amino acid transport systems, particularly the L-type amino acid transporter 1 (LAT1), which can be exploited for targeted drug delivery. nih.govoncotarget.com The uptake of 211At-PA in glioma cells was significantly inhibited by a LAT1 inhibitor, confirming that the tracer is transported via this system. nih.govoncotarget.com

Systemic administration of 211At-PA in mice with C6 glioma xenografts resulted in a dose-dependent suppression of tumor growth. nih.govoncotarget.comresearchgate.net These findings suggest that 211At-labeled phenylalanine derivatives could be a viable TAT agent for tumors that overexpress system L amino acid transporters. nih.govoncotarget.comresearchgate.net

| Compound | Target | Tumor Model | Key Findings | Therapeutic Potential |

|---|---|---|---|---|

| 4-[211At]astato-L-phenylalanine (211At-PA) | L-type amino acid transporter 1 (LAT1) | C6 glioma and GL-261 glioma cells in mice | Dose-dependent tumor growth suppression. Cellular uptake mediated by LAT1. | Targeted alpha therapy for malignant gliomas and other tumors overexpressing LAT1. |

Development of Probes for Biochemical and Biophysical Studies

The strategic incorporation of unnatural amino acids into proteins has become a cornerstone of modern biochemical and biophysical research. These tailored molecules serve as powerful probes, offering insights into biological systems that are often unattainable with natural amino acids alone. This compound, a structural analog of L-phenylalanine, is a particularly versatile tool in this regard. chemimpex.com Its bromine substituent provides a unique physicochemical handle, enabling detailed investigations into protein structure, dynamics, and interactions without significantly perturbing the native biological context. chemimpex.comanu.edu.au

Fluorescent Labeling and Environmentally Sensitive Sensing Applications

While this compound itself is not intensely fluorescent, its primary role in this area is to serve as a platform for the site-specific attachment of external fluorescent tags. chemimpex.com The carbon-bromine bond on the phenyl ring is a versatile chemical handle that can participate in various cross-coupling reactions, allowing for the precise and stable conjugation of fluorophores to a specific location within a protein. This bioconjugation capability is essential for creating tailored probes for visualization and tracking in biological assays. chemimpex.com

The introduction of the bromine atom, a heavy atom, can also influence the photophysical properties of a nearby conjugated fluorophore. This "heavy-atom effect" can alter the rates of intersystem crossing and radiative decay, potentially quenching fluorescence or enhancing phosphorescence. This phenomenon can be harnessed to create environmentally sensitive probes. A change in the local protein environment, such as that induced by protein folding or ligand binding, could alter the distance or orientation between the bromine atom and the attached fluorophore, leading to a detectable change in the fluorescence signal (e.g., intensity or lifetime).

A conceptual table illustrating how this compound, when coupled with a fluorophore, can act as an environmentally sensitive probe. The change in the protein's local environment upon binding or folding can alter the interaction between the bromine atom and the fluorophore, resulting in a measurable change in the fluorescence signal.

Probing Protein Conformation, Dynamics, and Ligand Interactions

The incorporation of this compound is a powerful strategy for elucidating the intricacies of protein structure and function. chemimpex.com Its structural similarity to L-phenylalanine allows it to be integrated into polypeptide chains with minimal structural perturbation, effectively replacing a natural amino acid with an observant probe. chemimpex.comchemimpex.com

The heavy bromine atom is particularly useful in X-ray crystallography, as its high electron density can aid in solving the phase problem, which is a critical step in determining a protein's three-dimensional structure. In the context of Nuclear Magnetic Resonance (NMR) spectroscopy, the bromine atom can provide valuable long-range distance restraints and serve as a sensitive reporter of the local chemical environment, offering insights into protein dynamics and conformational changes in solution. anu.edu.aubbk.ac.uk

Furthermore, this compound is an invaluable tool for studying protein-ligand interactions and enzyme function. chemimpex.comnih.gov The presence of the bromine atom can alter the steric and electronic properties of the amino acid's side chain, which can, in turn, influence binding affinities and enzymatic activity. chemimpex.com By substituting this compound at specific sites, researchers can map out critical residues in a binding pocket or an enzyme's active site.

Detailed research findings have demonstrated the utility of halogenated phenylalanines in probing the specificity of ligand interactions. For instance, studies on L-type amino acid transporters (LAT1 and LAT2) have shown that the size and position of the halogen atom significantly affect binding affinity.

This table summarizes findings on how halogen size at the meta-position (position 3) of phenylalanine analogs influences their interaction with L-type amino acid transporters (LAT1 and LAT2). The data indicates that inhibitory activity increases with the size of the halogen atom, highlighting the role of this compound's bromo-substituent in modulating ligand-protein interactions.

Emerging Research Directions and Future Perspectives

Applications in Advanced Materials Science and Polymer Development

The incorporation of 4-Bromo-L-phenylalanine into polymer chains is a promising strategy for developing advanced materials with tailored properties. The bromine atom is highly significant; its size, electronegativity, and ability to form halogen bonds can be exploited to control the physical and chemical characteristics of polymers. One of the most researched areas is the creation of Molecularly Imprinted Polymers (MIPs).

MIPs are synthetic polymers engineered to have specific recognition sites for a target molecule. In this process, this compound acts as a "template" molecule. It is mixed with functional monomers and a high concentration of a cross-linking agent. The functional monomers arrange themselves around the template, forming a stable pre-polymerization complex. After polymerization, the template is removed, leaving behind cavities that are complementary in size, shape, and chemical functionality to this compound.

These specialized MIPs can be used for:

Selective Separation: Creating highly selective sorbents for separating this compound from complex mixtures.

Chemical Sensing: Developing sensors where the binding of the target molecule in the polymer matrix generates a detectable signal.

Controlled Release: Designing materials that can hold and release the amino acid in a controlled manner, which has potential applications in drug delivery systems. mdpi.com

Research into MIPs for a similar compound, 4-borono-L-phenylalanine, has demonstrated the viability of this approach for creating specific boron compound carriers. mdpi.comnih.gov The principles are directly transferable to creating selective polymers for this compound.

Table 1: Components in the Synthesis of Molecularly Imprinted Polymers (MIPs)

| Component | Role in Polymer Synthesis | Example from Related Research mdpi.com |

| Template Molecule | The target molecule around which the polymer is formed. Its shape and functional groups dictate the structure of the binding site. | 4-borono-L-phenylalanine (BPA) |

| Functional Monomer | Monomers that interact with the template molecule through non-covalent bonds (e.g., hydrogen bonds, ionic interactions). | Methacrylic acid (MAA) |

| Cross-linker | A molecule that forms links between polymer chains, creating a rigid, porous 3D structure and stabilizing the binding sites. | Ethylene glycol dimethacrylate (EGDMA) |

| Initiator | A compound that starts the polymerization reaction, typically by generating free radicals. | Azobisisobutyronitrile (AIBN) |

| Porogen (Solvent) | A solvent that dissolves the components and helps to form a porous structure in the final polymer. | Acetonitrile |

The heavy bromine atom can also be used as a label for techniques like X-ray crystallography to help determine the structure of proteins and peptides where this amino acid has been incorporated.

Role in Antibody Production and Advanced Diagnostic Techniques

In the field of immunology and diagnostics, this compound serves as a valuable tool for producing specific antibodies. Molecules of its small size are typically not immunogenic on their own. Therefore, it functions as a hapten —a small molecule that can elicit an immune response only when attached to a large carrier protein. thermofisher.com

The process involves chemically conjugating this compound to a carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA). thermofisher.com This hapten-carrier conjugate is then used to immunize an animal. The animal's immune system recognizes the conjugate as foreign and produces antibodies. A significant portion of these antibodies will be specific to the hapten, recognizing the unique structure of the 4-bromophenyl group. nih.govnih.gov

These highly specific anti-hapten antibodies are crucial for developing advanced diagnostic assays, primarily enzyme-linked immunosorbent assays (ELISAs). creative-diagnostics.com An ELISA can be designed to detect and quantify this compound with high sensitivity and specificity in biological samples. This capability is essential for research in drug metabolism and pharmacokinetics where the compound might be used as a tracer or part of a larger therapeutic molecule.

Table 2: Key Steps in Developing Diagnostics Using this compound as a Hapten

| Step | Description | Key Components |

| 1. Hapten-Carrier Conjugation | The small this compound molecule (hapten) is chemically bonded to a large, immunogenic protein (carrier). | Hapten: 4-Bromo-L-phenylalanineCarrier Proteins: KLH, BSA thermofisher.com |

| 2. Immunization | The conjugate is injected into a host animal to stimulate an immune response. | Host Animals: Rabbits, Mice, Goats nih.govnih.gov |

| 3. Antibody Production | B-cells in the host animal produce a polyclonal mixture of antibodies, some of which are specific to the hapten. Monoclonal antibodies can be generated for higher specificity. | Polyclonal or Monoclonal Antibodies |

| 4. Immunoassay Development | The specific antibodies are isolated and used as the key recognition element in a diagnostic test, such as an ELISA. creative-diagnostics.com | Purified anti-4-Bromo-L-phenylalanine Antibody |

| 5. Detection and Quantification | The immunoassay is used to detect the presence and measure the concentration of this compound in a sample. | Test sample, Enzyme-labeled secondary antibodies |

Computational Chemistry and Molecular Modeling in Compound Design and Interaction Prediction

Computational chemistry and molecular modeling are indispensable tools for accelerating the design and understanding of systems involving this compound. These theoretical methods allow researchers to predict molecular interactions and properties before engaging in costly and time-consuming laboratory experiments.

In the context of materials science, computational modeling is used to rationally design MIPs. mdpi.com Researchers can simulate the pre-polymerization complex by modeling the interactions between the this compound template and a library of potential functional monomers. By calculating the binding energies and analyzing the non-covalent interactions (like hydrogen bonds and halogen bonds), they can identify the monomer that will form the most stable complex, leading to a polymer with higher affinity and specificity. nih.gov

Table 3: Computational Methods in the Design of Phenylalanine-Based Materials

| Computational Method | Application | Predicted Outcomes |

| Density Functional Theory (DFT) | Used to calculate the electronic structure of the template-monomer complex. | Binding energies, optimal geometry, charge distribution. |

| Molecular Docking | Simulates the preferred orientation and interaction of the functional monomer with the template molecule. | Best-fit binding pose, interaction site mapping. |

| Molecular Dynamics (MD) Simulation | Simulates the movement of atoms and molecules over time to assess the stability of the pre-polymerization complex in a solvent. | Complex stability, conformational changes, solvent effects. |

Biotechnological Production and Process Optimization for Scale-Up

The efficient and sustainable production of this compound is critical for its widespread application. The manufacturing process is typically a hybrid approach, combining biotechnology and chemical synthesis.

The precursor, L-phenylalanine, is produced on a large industrial scale through fermentation using genetically engineered microorganisms, most commonly Escherichia coli. nih.gov This biotechnological process is highly optimized to achieve high yields from simple carbon sources like glucose.

The subsequent step involves the selective bromination of L-phenylalanine. While this is often achieved through traditional chemical synthesis guidechem.com, there is growing interest in biocatalytic methods using enzymes. Emerging research has shown that enzymes like Phenylalanine Ammonia-Lyase (PAL) can catalyze the synthesis of brominated phenylalanine derivatives from a corresponding cinnamic acid precursor. uw.edu.pl Additionally, flavin-dependent halogenase enzymes, which can catalyze bromination reactions on amino acids, represent another potential avenue for developing a fully enzymatic synthesis route. acs.org

Table 4: Comparison of Production Strategies for this compound

| Strategy | Description | Advantages | Challenges for Scale-Up |

| Chemical Synthesis | Direct bromination of L-phenylalanine using chemical reagents. | Well-established reactions, high throughput. | Use of harsh reagents, potential for side products, environmental concerns. |

| Chemo-enzymatic Synthesis | Fermentation to produce L-phenylalanine, followed by a chemical bromination step. | Utilizes sustainable fermentation for the precursor; efficient final step. | Requires two separate process streams (fermentation and chemical reaction) that must be optimized and integrated. |

| Biocatalytic/Enzymatic Synthesis | Use of isolated enzymes (e.g., PAL) or whole-cell biocatalysts to perform the bromination reaction. uw.edu.pl | High selectivity (regio- and stereospecificity), milder reaction conditions, environmentally friendly. | Enzyme stability, cofactor requirements, and reaction rates can be challenging to optimize for industrial scale. |

Process optimization for the large-scale production of this compound must consider both the upstream fermentation of L-phenylalanine and the downstream conversion step. Optimizing the entire workflow, from microbial strain development to the final purification of the brominated product, is key to making this valuable compound economically viable for its diverse applications.

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing 4-Bromo-L-phenylalanine?

- Methodology : Solid-phase peptide synthesis (SPPS) is a common approach for incorporating halogenated amino acids like this compound into peptides. Characterization typically involves:

- NMR spectroscopy for structural confirmation (e.g., H and C NMR to verify bromine substitution at the para position) .

- HPLC with UV detection (λ = 254 nm) to assess purity, using reverse-phase C18 columns and aqueous/organic mobile phases .

- Melting point analysis (reported ~265°C with decomposition) to confirm identity and stability .

Q. How should this compound be stored to maintain stability?

- Guidelines :

- Store at room temperature (RT) in a dry, dark environment. Avoid exposure to moisture due to hygroscopicity .

- For long-term storage, inert gas purging (argon/nitrogen) is recommended to prevent oxidation.

- Incompatible with strong oxidizing agents ; ensure separation from reactive chemicals .

Q. What safety protocols are critical when handling this compound?

- Key precautions :

- Use N95 respirators , nitrile gloves, and chemical-resistant goggles to avoid inhalation, skin contact, or eye exposure .

- In case of accidental exposure, rinse eyes/skin with water for 15 minutes and seek medical attention (risk code: T; toxic if ingested) .

- Follow GHS/CLP regulations for labeling and disposal: incinerate with a scrubber system to minimize environmental release .

Advanced Research Questions

Q. How does this compound compare to other halogenated phenylalanines in organocatalysis?

- Experimental design :

- Compare catalytic efficiency in water-mediated reactions (e.g., bis-heterocyclic methane synthesis) using halogenated analogs (4-Iodo-, 4-Fluoro-, and pentafluorophenylalanine).

- Measure initial reaction rates (slope of product vs. time) under standardized conditions (60°C, pH 7).

- Key finding : this compound exhibits moderate halogen-bond (XB) donor activity, outperforming non-halogenated phenylalanine but less effective than iodinated analogs .

Q. What role does this compound play in boron neutron capture therapy (BNCT) research?

- Mechanistic insights :

- Although not directly used in BNCT, its structural analog 4-borono-L-phenylalanine (BPA) is a B carrier.

- PET imaging with F-FBPA (a fluorinated derivative) correlates with BPA uptake, enabling non-invasive tumor boron quantification.

- Transport mechanism : Both BPA and this compound rely on L-type amino acid transporters (LAT1) for cellular uptake, validated via competitive inhibition assays .

Q. How can enantiomeric purity of this compound be ensured during synthesis?

- Stereochemical control :

- Use asymmetric phase-transfer catalysis with cinchona alkaloid-derived catalysts (e.g., catalyst 6 in ) to achieve >95% enantiomeric excess (ee).

- Monitor ee via chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) and polar solvents (hexane/isopropanol) .

- Caution : Racemization may occur at high temperatures; optimize reaction conditions to ≤25°C .

Q. How can discrepancies in reported physical properties (e.g., solubility, melting point) be resolved?

- Data reconciliation :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。